An In-depth Technical Guide to the Chemical Properties of 3'-Allyl-4'-hydroxyacetophenone
An In-depth Technical Guide to the Chemical Properties of 3'-Allyl-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3'-Allyl-4'-hydroxyacetophenone, a phenolic compound of interest for its potential applications in various scientific fields. This document details its physicochemical characteristics, spectral data, synthesis, and purification, as well as its potential biological activities and associated signaling pathways.
Core Chemical and Physical Properties
3'-Allyl-4'-hydroxyacetophenone, also known as 4-acetyl-2-allylphenol, is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1132-05-4 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 115-119 °C | |
| Boiling Point | 200-201 °C | [1] |
| Assay Purity | ≥97% |
Synthesis and Purification
The primary synthetic route to 3'-Allyl-4'-hydroxyacetophenone is through a thermal Claisen rearrangement of 4-allyloxyacetophenone.[1]
Experimental Protocol: Synthesis via Claisen Rearrangement
This protocol describes the thermal Claisen rearrangement of 4-allyloxyacetophenone to yield 3'-Allyl-4'-hydroxyacetophenone.
Materials:
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4-allyloxyacetophenone
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N,N-dimethylaniline (solvent)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Rotary evaporator
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Dissolve 4-allyloxyacetophenone in a minimal amount of N,N-dimethylaniline in a round-bottom flask.
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Fit the flask with a reflux condenser and heat the mixture to boiling.
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Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Remove the N,N-dimethylaniline under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel, using a hexane-ethyl acetate solvent system as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to yield 3'-Allyl-4'-hydroxyacetophenone as a solid.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 3'-Allyl-4'-hydroxyacetophenone.
Experimental Protocol: Purification by Recrystallization
This protocol outlines the purification of crude 3'-Allyl-4'-hydroxyacetophenone by recrystallization.
Materials:
-
Crude 3'-Allyl-4'-hydroxyacetophenone
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Ethanol
-
Water
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Erlenmeyer flask
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Hot plate
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Buchner funnel and flask
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Filter paper
Procedure:
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Place the crude 3'-Allyl-4'-hydroxyacetophenone in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.
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Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).
-
Allow the flask to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize yield, the flask can be placed in an ice bath for about 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Spectral Data and Interpretation
The following sections provide an overview of the expected spectral data for 3'-Allyl-4'-hydroxyacetophenone based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected chemical shifts (δ) and multiplicities for the protons of 3'-Allyl-4'-hydroxyacetophenone in a solvent like CDCl₃ are detailed below.
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~5.0-6.0 | Singlet (broad) | 1H |
| Ar-H (adjacent to acetyl) | ~7.8 | Multiplet | 2H |
| Ar-H (adjacent to allyl) | ~6.9 | Doublet | 1H |
| -CH=CH₂ | ~5.9-6.1 | Multiplet | 1H |
| -CH=CH₂ | ~5.0-5.2 | Multiplet | 2H |
| Ar-CH₂- | ~3.4 | Doublet | 2H |
| -COCH₃ | ~2.5 | Singlet | 3H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms are listed below.
| Carbon Assignment | Approximate Chemical Shift (ppm) |
| C=O | ~198 |
| Ar-C (quaternary, attached to OH) | ~160 |
| Ar-C (quaternary, attached to acetyl) | ~130 |
| Ar-C (quaternary, attached to allyl) | ~128 |
| -CH=CH₂ | ~137 |
| Ar-CH | ~131, 129, 116 |
| -CH=CH₂ | ~116 |
| Ar-CH₂- | ~34 |
| -COCH₃ | ~26 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational frequencies are presented in the following table.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H stretch | 3200-3600 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H (allyl & acetyl) | C-H stretch | 2850-3000 | Medium |
| Ketone C=O | C=O stretch | 1660-1680 | Strong |
| Alkene C=C | C=C stretch | 1640-1650 | Medium |
| Aromatic C=C | C=C stretch | 1450-1600 | Medium-Strong |
| Phenolic C-O | C-O stretch | 1200-1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected fragmentation pattern for 3'-Allyl-4'-hydroxyacetophenone is as follows:
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Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 176).
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[M-15]⁺: Loss of a methyl radical (-CH₃) from the acetyl group, resulting in a fragment at m/z = 161.
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[M-43]⁺: Loss of an acetyl radical (-COCH₃), leading to a fragment at m/z = 133.
-
[M-41]⁺: Loss of an allyl radical (-CH₂CH=CH₂), resulting in a fragment at m/z = 135.
-
McLafferty Rearrangement: While less common for aromatic ketones, a potential rearrangement could lead to other characteristic fragments.
Potential Biological Activities and Signaling Pathways
Phenolic compounds, including hydroxyacetophenone derivatives, are known for their diverse biological activities. 3'-Allyl-4'-hydroxyacetophenone is reported to possess antioxidant and antimicrobial properties.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily due to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
Materials:
-
3'-Allyl-4'-hydroxyacetophenone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (standard)
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96-well microplate
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Microplate reader
Procedure:
-
Prepare a stock solution of 3'-Allyl-4'-hydroxyacetophenone in methanol.
-
Prepare a series of dilutions of the stock solution in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
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The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
Potential Antioxidant Signaling Pathway Involvement
Caption: Potential Nrf2-mediated antioxidant response pathway.
Antimicrobial Activity
The antimicrobial properties of 3'-Allyl-4'-hydroxyacetophenone can be evaluated using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
3'-Allyl-4'-hydroxyacetophenone
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Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplate
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Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of 3'-Allyl-4'-hydroxyacetophenone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microplate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism in broth) and negative (broth only) controls.
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Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Anti-inflammatory Signaling Pathway Involvement
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Safety Information
3'-Allyl-4'-hydroxyacetophenone is classified as causing serious eye damage (H318). Appropriate personal protective equipment, including eye protection, gloves, and a dust mask, should be worn when handling this compound.
This technical guide provides a foundational understanding of the chemical properties and potential applications of 3'-Allyl-4'-hydroxyacetophenone. Further research is warranted to fully elucidate its biological mechanisms and therapeutic potential.
